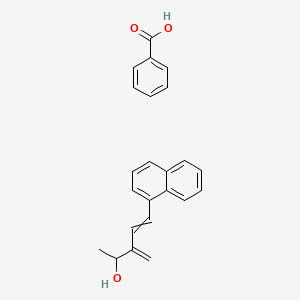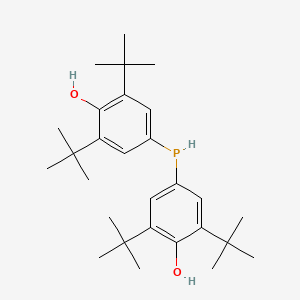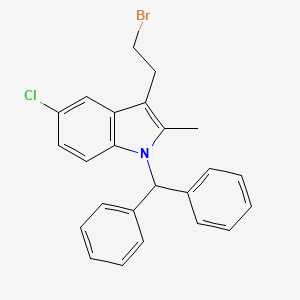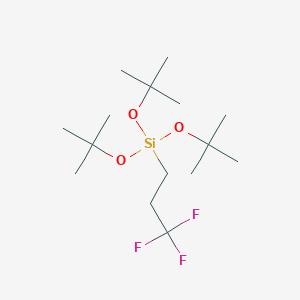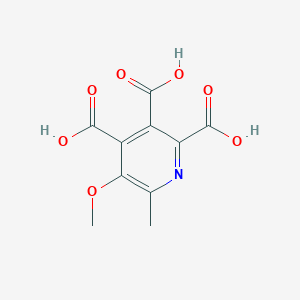
5-Methoxy-6-methylpyridine-2,3,4-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-6-methylpyridine-2,3,4-tricarboxylic acid: is an organic compound with the molecular formula C10H9NO7. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of methoxy, methyl, and tricarboxylic acid functional groups attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-methylpyridine-2,3,4-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the methylation of pyridine derivatives followed by the introduction of methoxy and carboxylic acid groups through various organic transformations. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-6-methylpyridine-2,3,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Methoxy-6-methylpyridine-2,3,4-tricarboxylic acid is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and material science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound serves as a precursor for drug development. Its structural features are modified to enhance pharmacological properties, leading to the discovery of new medications.
Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-Methoxy-6-methylpyridine-2,3,4-tricarboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the carboxylic acid groups may form hydrogen bonds with active sites of enzymes, influencing their catalytic functions. The methoxy and methyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
- 5-Methoxy-2-methylpyridine-3,4-dicarboxylic acid
- 6-Methoxy-5-methylpyridine-2,3,4-tricarboxylic acid
- 5-Methoxy-6-ethylpyridine-2,3,4-tricarboxylic acid
Comparison: Compared to similar compounds, 5-Methoxy-6-methylpyridine-2,3,4-tricarboxylic acid is unique due to its specific arrangement of functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of three carboxylic acid groups enhances its solubility in water and its ability to form stable complexes with metal ions, which is advantageous in both chemical and biological contexts.
Propriétés
Numéro CAS |
874493-16-0 |
|---|---|
Formule moléculaire |
C10H9NO7 |
Poids moléculaire |
255.18 g/mol |
Nom IUPAC |
5-methoxy-6-methylpyridine-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C10H9NO7/c1-3-7(18-2)5(9(14)15)4(8(12)13)6(11-3)10(16)17/h1-2H3,(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
FDZWNYCKGQOFHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)C(=O)O)C(=O)O)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


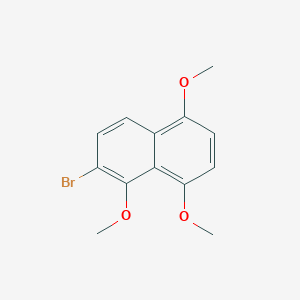
![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)
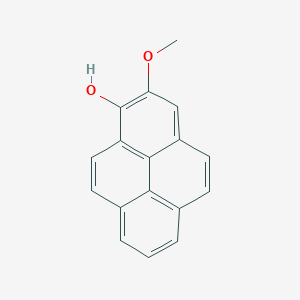
methanone](/img/structure/B14198667.png)
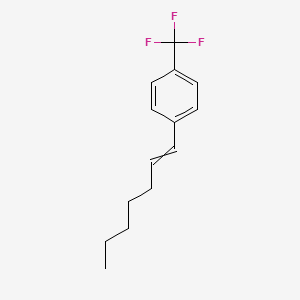
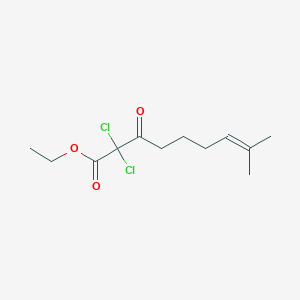
![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
![4,4'-[(Oxostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14198692.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)
